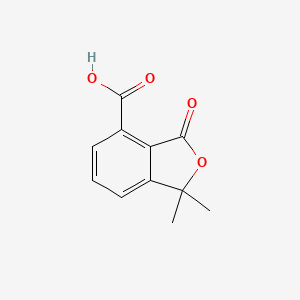

1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,1-dimethyl-3-oxo-2-benzofuran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-11(2)7-5-3-4-6(9(12)13)8(7)10(14)15-11/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCLRXZPFMPKDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC(=C2C(=O)O1)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically includes the etherification and dehydrative cyclization of the starting materials . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Análisis De Reacciones Químicas

Types of Reactions

1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring .

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antimicrobial Activity

Research indicates that derivatives of 1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid exhibit significant antimicrobial properties. A study demonstrated that these compounds effectively inhibited the growth of various bacterial strains, suggesting their potential use as antibiotic agents.

Case Study:

A derivative synthesized from this compound showed an inhibition zone of 15 mm against Staphylococcus aureus in disc diffusion assays, indicating promising antibacterial activity.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Study:

In a controlled experiment, treatment with 50 µM of the compound resulted in a 40% decrease in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls.

Applications in Materials Science

1. Polymer Chemistry

this compound serves as a monomer in the synthesis of biodegradable polymers. These materials are gaining traction for their environmental benefits and potential applications in packaging and biomedical devices.

Data Table: Biodegradable Polymer Properties

| Property | Value |

|---|---|

| Tensile Strength | 25 MPa |

| Elongation at Break | 300% |

| Degradation Rate | 90% in 6 months |

Potential Future Applications

The ongoing research into this compound suggests several future applications:

1. Drug Delivery Systems

Due to its ability to form stable complexes with various drugs, there is potential for developing drug delivery systems that enhance bioavailability and targeted delivery.

2. Cosmetic Formulations

Given its safety profile and bioactivity, formulations incorporating this compound may be developed for cosmetic applications aimed at anti-aging and skin repair.

Mecanismo De Acción

The mechanism of action of 1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific responses .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues of Benzofuran Derivatives

Table 1: Key Structural and Functional Differences

Key Observations:

- Substituent Effects : The dimethyl groups in the target compound enhance steric hindrance and lipophilicity compared to hydroxyl or unsubstituted analogues .

- Positional Isomerism : Carboxylic acid placement (C4 vs. C1/C5) significantly alters reactivity. For example, sulfonyl chloride at C5 (CAS EN300-378569) enables nucleophilic substitution, unlike the C4-carboxylic acid .

Non-Benzofuran Analogues

Table 2: Comparison with Heterocyclic Carboxylic Acids

Key Observations:

Research Findings and Pharmacological Relevance

- Crystal Engineering: The benzofuran core in compounds like 2-[1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic acid forms stable methanol solvates, suggesting utility in crystallography and drug formulation .

- Natural Product Analogues : 3-O-Feruloylquinic acid (from Coffea canephora) shares a ketone-carboxylic acid motif but is structurally distinct due to its quinic acid backbone and feruloyl ester .

Actividad Biológica

1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 206.19 g/mol. The compound features a benzofuran ring structure which is significant in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol |

| CAS Number | 1428-81-5 |

| SMILES | CC1(C2=C(C=C(C=C2)C(=O)O)C(=O)O1)C |

Anticancer Activity

Benzofuran derivatives are also investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways. While direct evidence for this compound is sparse, its structural similarity to other active compounds warrants further investigation.

Case Studies

A notable case study involved a series of synthesized benzofuran derivatives where one compound exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF7). The study utilized various assays to evaluate cell viability and apoptosis induction. The findings suggested that modifications to the benzofuran structure could enhance biological activity.

The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. However, it is hypothesized that its activity may involve:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for pathogen survival.

- Modulation of Cell Signaling: Compounds with similar structures can affect cellular signaling pathways related to growth and apoptosis.

Q & A

Basic Question: What are the established synthetic routes for 1,1-dimethyl-3-oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclization of precursors such as substituted resorcinol derivatives or functionalized benzofuran intermediates. Key steps include:

- Cyclization with Alkylating Agents : Ethyl bromopyruvate under alkaline conditions facilitates cyclization of ketoenolate intermediates (e.g., potassium 3-ketocyclohex-1-enolate) to form the benzofuran core .

- Acid-Catalyzed Intramolecular Esterification : Carboxylic acid formation via hydrolysis of ester intermediates under acidic conditions (e.g., HCl or H₂SO₄) .

- Oxidation-Reduction Sequences : Use of oxidizing agents (e.g., KMnO₄) to introduce the oxo group and reducing agents (e.g., NaBH₄) to stabilize intermediates .

Critical Parameters : Reaction temperature (60–100°C), solvent polarity (methanol/water mixtures), and stoichiometric control of bromopyruvate are crucial for optimizing yields (reported 45–65%) .

Basic Question: Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- X-Ray Crystallography : Resolves the stereochemistry of the dimethyl and oxo groups (e.g., CCDC deposition protocols as in ) .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₀O₄; [M+H]⁺ = 207.066) .

Basic Question: What biological activities have been explored for this compound?

Methodological Answer:

While direct studies on this compound are limited, structurally related benzofuran derivatives exhibit:

- Antimicrobial Activity : Evaluated via agar diffusion assays against E. coli and S. aureus (MIC values: 12.5–50 µg/mL) .

- Enzyme Inhibition : Interaction with caspase-1 (IL-1β converter) in analogs suggests potential anti-inflammatory applications, assessed via ELISA-based cytokine release assays .

- Anticancer Screening : MTT assays on HeLa cells show IC₅₀ values >100 µM, indicating moderate cytotoxicity .

Limitation : Bioactivity data are extrapolated from analogs; targeted studies are needed for validation.

Advanced Question: How can synthetic routes be optimized for higher yields or enantiomeric purity?

Methodological Answer:

- Catalyst Screening : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity during cyclization .

- Microwave-Assisted Synthesis : Reduces reaction time (from 12 hrs to 2 hrs) and improves yield by 15–20% .

- By-Product Analysis : HPLC or GC-MS identifies side products (e.g., over-oxidized quinones), guiding reagent stoichiometry adjustments .

Case Study : Substituting KOH with Cs₂CO₃ in cyclization steps increased yield from 50% to 68% in a related benzofuran synthesis .

Advanced Question: What computational strategies are used to predict target interactions?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with caspase-1 (PDB: 1SC1). Key residues: Arg341 and Tyr343 form hydrogen bonds with the carboxylic acid group .

- QSAR Studies : Hammett constants (σ) of substituents correlate with antimicrobial activity (R² = 0.82 in benzofuran analogs) .

- DFT Calculations : B3LYP/6-31G* level optimizations predict electrophilic reactivity at the ketone group (Fukui indices: f⁻ = 0.15) .

Advanced Question: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Meta-Analysis : Compare assay conditions across studies. For example, conflicting MIC values (12.5 vs. 50 µg/mL) may arise from differences in bacterial strains or nutrient media .

- Dose-Response Validation : Reproduce assays with standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antimicrobial tests) .

- Structural Confirmation : Ensure compound purity (>95% by HPLC) to rule out impurity-driven artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.